molecular formula C17H25FN2O2 B8798773 1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine CAS No. 309747-94-2

1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine

Cat. No.: B8798773
CAS No.: 309747-94-2
M. Wt: 308.4 g/mol
InChI Key: PGUYPXINVIJWMD-UHFFFAOYSA-N
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Description

1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a tert-butyl ester group, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-fluoroanilino)methyl]piperidine-1-carboxylate typically involves the reaction of 2-fluoroaniline with tert-butyl 3-(chloromethyl)piperidine-1-carboxylate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluoroaniline moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-fluoroanilino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.

    Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.

Uniqueness

1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine is unique due to the presence of the fluoroaniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

309747-94-2

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-[(2-fluoroanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-6-7-13(12-20)11-19-15-9-5-4-8-14(15)18/h4-5,8-9,13,19H,6-7,10-12H2,1-3H3

InChI Key

PGUYPXINVIJWMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(2-fluorophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester (2) (1.13 g, 3.5 mmol) in THF (4 ml) at 0° C. was added BH3-THF solution (1.0 M, 3.5 ml) slowly. The mixture was refluxed for 2 hrs. The reaction was quenched by slow addition of MeOH at 0° C. The solvent was removed by evaporation. The residue was purified by column chromatography (silica gel, hexane/ethyl acetate, 85:15) to give 3-[(2-Fluorophenylamino)methyl]piperidin-1-carboxylic acid tert-butyl ester (3) as a colorless oil (0.97 g, 90%).
Name
3-(2-fluorophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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